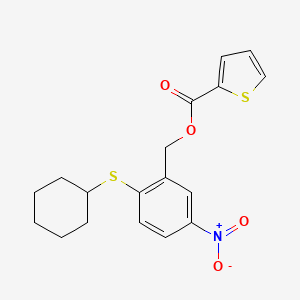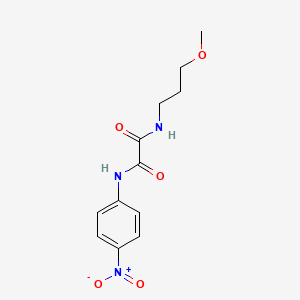![molecular formula C15H21N3O B2784714 2-[1-(pentylamino)ethyl]-4(3H)-quinazolinone CAS No. 866010-10-8](/img/structure/B2784714.png)
2-[1-(pentylamino)ethyl]-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[1-(pentylamino)ethyl]-4(3H)-quinazolinone” is a chemical compound with the CAS Number: 866010-10-8 and a molecular weight of 259.35 .
Synthesis Analysis
The synthesis of quinazolinones, such as “2-[1-(pentylamino)ethyl]-4(3H)-quinazolinone”, often involves the amidation of 2-aminobenzoic acid derivatives, also known as anthranilic acid derivatives . The anthranilic acid derivatives are coupled with the appropriate acid chloride to generate the corresponding substituted anthranilates. These anthranilates then undergo cyclization by treatment with acetic anhydride under reflux to afford the benzoxazin-4-ones. Treatment of the benzoxazinones with ammonia solution results in the formation of the quinazolinone derivatives .Molecular Structure Analysis
The molecular structure of “2-[1-(pentylamino)ethyl]-4(3H)-quinazolinone” is represented by the linear formula C15H21N3O . The Inchi Code is 1S/C15H21N3O/c1-3-4-7-10-16-11(2)14-17-13-9-6-5-8-12(13)15(19)18-14/h5-6,8-9,16-17H,3-4,7,10H2,1-2H3, (H,18,19) .Chemical Reactions Analysis
Quinazolinone derivatives, like “2-[1-(pentylamino)ethyl]-4(3H)-quinazolinone”, exhibit a range of reactivity. This includes the reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, reaction of 4(3H)-quinazolinones with metal ions, Mannich reaction, and cycloaddition reaction .Aplicaciones Científicas De Investigación
Anticancer Activity
Quinazolinone derivatives have been found to exhibit anticancer activity. They are being investigated for their potential use in the treatment of various types of cancer .
Anti-Inflammatory Activity
Quinazolinone derivatives have shown anti-inflammatory properties. They could potentially be used in the development of new anti-inflammatory drugs .
Anticonvulsant Activity
Quinazolinone derivatives have demonstrated anticonvulsant activity, suggesting potential applications in the treatment of epilepsy and other seizure disorders .
Antibacterial Activity
Quinazolinone derivatives have been found to have antibacterial properties. They could potentially be used in the development of new antibiotics, particularly in light of increasing antibiotic resistance .
Antifungal Activity
Quinazolinone derivatives have shown antifungal properties, suggesting potential use in the treatment of fungal infections .
Anti-HIV Activity
Quinazolinone derivatives have demonstrated activity against HIV, suggesting potential applications in the treatment of HIV/AIDS .
Analgesic Activity
Quinazolinone derivatives have been found to have analgesic (pain-relieving) properties, suggesting potential use in the treatment of pain .
Antipsychotic Activity
Quinazolinone derivatives have shown antipsychotic properties, suggesting potential applications in the treatment of psychiatric disorders .
Safety and Hazards
Propiedades
IUPAC Name |
2-[1-(pentylamino)ethyl]-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-3-4-7-10-16-11(2)14-17-13-9-6-5-8-12(13)15(19)18-14/h5-6,8-9,11,16H,3-4,7,10H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHTZOWGBFQFRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(C)C1=NC2=CC=CC=C2C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(pentylamino)ethyl]-4(3H)-quinazolinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

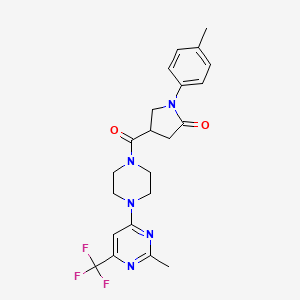


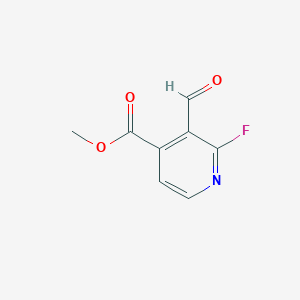




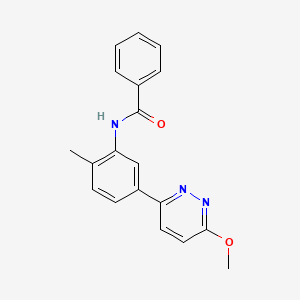
![N-1,3-benzodioxol-5-yl-2-[4-(4-isopropylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2784648.png)
![(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2784649.png)
